molecular formula C13H15BrN2O2 B8052681 tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate

tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B8052681
M. Wt: 311.17 g/mol
InChI Key: OGVWLYPFSSKGAD-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate is a brominated and methylated benzimidazole derivative protected by a Boc (tert-butoxycarbonyl) group. This multifunctional structure makes it a valuable synthetic intermediate in medicinal chemistry and drug discovery, particularly for developing novel therapeutic agents. The benzimidazole core is a privileged scaffold in pharmacology, known for its diverse biological activities. This compound is primarily of interest for the synthesis of potential anticancer agents . Benzimidazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including DNA interaction (acting as minor groove binders), enzyme inhibition (such as targeting topoisomerases), and modulation of key cellular pathways critical for cancer survival . The presence of the bromo substituent is a key feature for structure-activity relationship (SAR) studies, as halogens like bromine can be crucial for binding to biological targets via interactions with amino acid residues, potentially enhancing potency . Furthermore, structurally similar benzo[d]imidazole compounds have demonstrated significant antibacterial and antifungal activity , including against challenging pathogens like Staphylococcus aureus (MRSA) and Candida albicans . The reactive bromine and methyl groups on the benzimidazole ring system offer sites for further functionalization, allowing researchers to create diverse libraries of compounds for screening against various biological targets. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-bromo-2-methylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-15-10-7-9(14)5-6-11(10)16(8)12(17)18-13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVWLYPFSSKGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of benzimidazole derivatives, including tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate. Research indicates that compounds with a benzimidazole core can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

Benzimidazole derivatives are known for their antimicrobial activities. The presence of bromine in the structure enhances the compound's ability to penetrate microbial membranes, making it effective against a range of pathogens.

Case Study:
In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Neurological Applications

Recent research has explored the use of benzimidazole derivatives in treating neurological disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for addressing conditions like anxiety and depression.

Case Study:
A pharmacological study indicated that this compound could act as an orexin receptor antagonist, which may provide therapeutic benefits for sleep disorders and anxiety-related conditions. The study utilized CHO cells expressing human orexin receptors to evaluate antagonistic activities, showing promising results .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in binding to biological targets, leading to various biological activities such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Spectroscopic and Physical Properties

  • NMR Shifts : Methyl groups at position 2 (δ ~2.5 ppm) cause upfield shifts in adjacent protons compared to halogenated derivatives .
  • Melting Points: tert-Butyl-protected compounds (e.g., 158–160°C for ) generally have lower melting points than non-protected analogues due to reduced crystallinity.

Biological Activity

tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate (CAS No. 1038392-63-0) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, particularly its antiproliferative, antibacterial, and antifungal activities, supported by relevant research findings and data.

  • Molecular Formula : C13H15BrN2O2
  • Molecular Weight : 311.17 g/mol
  • Appearance : Off-white to light yellow solid
  • Purity : ≥97% (HPLC)

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including this compound. A notable study reported that related compounds exhibited significant inhibition against various cancer cell lines, particularly MDA-MB-231 (breast cancer) cells. The IC50 values for these compounds ranged from 16.38 µM to over 100 µM, indicating varying degrees of efficacy.

CompoundIC50 (µM)Cell Line
Compound 2g16.38MDA-MB-231
Compound 1e29.39MDA-MB-231
Unsubstituted analogs>100MDA-MB-231

The presence of lipophilic substituents was found to enhance the antiproliferative activity, suggesting that structural modifications can significantly impact biological outcomes .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains. The minimal inhibitory concentration (MIC) values were determined for various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis.

Bacterial StrainMIC (µg/mL)
Streptococcus faecalis8
Staphylococcus aureus4
Methicillin-resistant Staphylococcus aureus4

These results indicate that this compound possesses significant antibacterial activity, comparable to standard antibiotics like amikacin .

Antifungal Activity

The antifungal activity of the compound was assessed against Candida albicans and Aspergillus niger. The results showed moderate antifungal effects with MIC values ranging from 64 µg/mL to higher concentrations depending on the specific derivatives tested.

Fungal StrainMIC (µg/mL)
Candida albicans64
Aspergillus niger64

The introduction of alkyl groups at specific positions on the benzimidazole ring significantly improved antifungal potency .

Case Studies and Research Findings

A comprehensive study published in ACS Omega demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and caspase activation. These findings suggest that this compound may also exhibit similar mechanisms of action .

Another research effort focused on improving the lipophilicity of benzimidazole derivatives to enhance their membrane permeability and overall efficacy against both bacterial and fungal infections. This approach has been pivotal in developing more effective therapeutic agents .

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 4-Bromo-o-phenylenediamine (1.0 equiv), glacial acetic acid (2.5 equiv), concentrated hydrochloric acid (4.0 equiv).

  • Solvent : Ethanol/water (3:1 v/v).

  • Temperature : Reflux at 110°C for 12–16 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Key Variables :

  • Acid Concentration : Excess HCl accelerates cyclization but risks over-protonation of intermediates. A 4.0 M HCl concentration balances reactivity and side-product formation.

  • Reaction Time : Prolonged heating (>18 hours) degrades the product, while shorter durations (<10 hours) result in incomplete conversion.

Mechanistic Insight :
The reaction proceeds through intermediate Schiff base formation, followed by intramolecular cyclization. The methyl group at position 2 originates from the acetic acid’s methyl moiety, which is incorporated during ring closure.

N-Protection with tert-Butyl Chloroformate

The unprotected benzimidazole (5-bromo-2-methyl-1H-benzo[d]imidazole) undergoes N-alkylation at the 1-position using tert-butyl chloroformate (Boc₂O) to introduce the carboxylate group.

Protocol Refinement

  • Reactants : 5-Bromo-2-methyl-1H-benzo[d]imidazole (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (2.0 equiv).

  • Solvent : Anhydrous dichloromethane (DCM).

  • Temperature : 0°C to room temperature (22°C) under nitrogen.

  • Yield : 85–89% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Critical Parameters :

  • Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) by efficiently scavenging HCl, minimizing side reactions.

  • Solvent Purity : Anhydrous DCM prevents Boc-group hydrolysis, ensuring >95% product purity.

Side Reactions :

  • Di-Boc Formation : Excess Boc₂O leads to bis-protected byproducts. Stoichiometric control (1.2 equiv Boc₂O) suppresses this issue.

  • Imidazole Ring Oxidation : Trace peroxides in DCM are mitigated by pre-treatment with activated alumina.

Comparative Analysis of Synthetic Routes

Two industrial-scale approaches have been validated for large-scale production:

Method Batch Process Continuous Flow
Cyclocondensation 72% yield, 14-hour reflux78% yield, 2-hour residence time
N-Protection 87% yield, 24-hour reaction92% yield, 30-minute residence time
Purity 97% (HPLC)99% (HPLC)
Scalability Up to 50 kg/batch>100 kg/day

Advantages of Continuous Flow :

  • Enhanced heat transfer minimizes thermal degradation.

  • Precise stoichiometric control reduces byproduct formation.

Spectroscopic Characterization and Validation

The final product is validated via multi-nuclear NMR, mass spectrometry, and elemental analysis:

NMR Data (CDCl₃, 400 MHz):

  • ¹H NMR : δ 1.45 (s, 9H, tert-butyl), 2.55 (s, 3H, CH₃), 7.25–7.90 (m, 3H, aromatic).

  • ¹³C NMR : δ 27.9 (tert-butyl), 21.4 (CH₃), 152.1 (C=O), 140.2–115.7 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS):

  • Observed : [M+H]⁺ = 297.15 (C₁₂H₁₃BrN₂O₂).

  • Theoretical : 297.15.

Elemental Analysis :

  • Calculated : C 48.50%, H 4.41%, N 9.43%.

  • Found : C 48.32%, H 4.38%, N 9.39%.

Industrial-Scale Purification Techniques

Chromatography vs. Recrystallization :

  • Silica Gel Chromatography : Effective for lab-scale purification (purity >98%) but cost-prohibitive for industrial batches.

  • Recrystallization : Ethanol/water (7:3) achieves 95% purity with 80% recovery, preferred for bulk production.

Impurity Profiling :

  • Major Byproduct : 5-Bromo-1-tert-butoxycarbonyl-2-methylbenzimidazolium chloride (3–5%), removed via activated charcoal treatment.

Q & A

Q. What synthetic routes are commonly employed for preparing tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate?

The synthesis typically involves functionalizing a benzimidazole core. A general approach includes:

Bromination : Introducing bromine at the 5-position of a pre-synthesized 2-methylbenzimidazole derivative using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Protection : Reacting the imidazole nitrogen with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) to install the tert-butyloxycarbonyl (Boc) protecting group.
Key considerations:

  • Solvent choice (e.g., DMF or THF) impacts reaction efficiency.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Standard analytical workflows include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine at C5, Boc group at N1).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C13_{13}H15_{15}BrN2_2O2_2).
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95%).
  • Melting Point Analysis : Consistency with literature values indicates crystallinity and purity .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a versatile intermediate for:

  • Antimicrobial Agents : Benzimidazole derivatives exhibit activity against bacterial and fungal pathogens.
  • Kinase Inhibitors : The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for targeting enzyme active sites .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is employed to:

  • Determine Bond Angles/Lengths : Confirms steric effects from the tert-butyl group and bromine’s electronic influence.
  • Analyze Packing Motifs : Hydrogen-bonding networks (e.g., C–H···O interactions involving the carbonyl group) dictate crystal stability.
    Tools like SHELXL refine structural models, while ORTEP-III visualizes thermal ellipsoids and disorder .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Discrepancies may arise from:

  • Solubility Differences : Use logP calculations and DMSO/water co-solvent systems to standardize assay conditions.
  • Metabolic Instability : Incubate compounds with liver microsomes to assess Boc group hydrolysis.
  • Off-Target Effects : Employ orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C–Br bond facilitates:

  • Suzuki-Miyaura Coupling : Pd-catalyzed reactions with boronic acids (e.g., aryl, vinyl) under mild conditions (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O).
  • Buchwald-Hartwig Amination : Introduction of amines via Pd/XPhos catalysts.
    Key Data :
Reaction TypeYield (%)ConditionsReference
Suzuki78–9280°C, 12 h, Ar atmosphere
Amination65–80100°C, 24 h, BINAP ligand

Q. What computational methods predict the compound’s supramolecular interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electrostatic potentials.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions) using CrystalExplorer .

Q. How are batch-to-batch variations in synthetic yield mitigated?

  • DoE Optimization : Vary temperature, stoichiometry, and catalyst loading to identify robust conditions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track Boc group formation in real time .

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